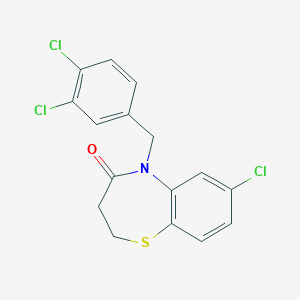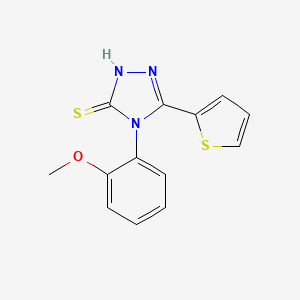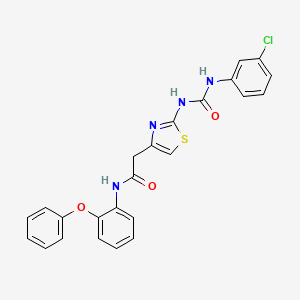![molecular formula C24H25N3O2 B2869233 N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide CAS No. 920113-68-4](/img/structure/B2869233.png)
N-[(1-{[4-(butan-2-yl)phenyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodiazole and phenyl groups are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons. The butyl group is an aliphatic hydrocarbon chain, and the furan-2-carboxamide group contains a furan ring (a five-membered ring with oxygen) attached to a carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzodiazole and phenyl groups, being aromatic, might undergo electrophilic aromatic substitution reactions. The butyl group could potentially undergo reactions typical of alkanes, such as free radical halogenation. The furan ring is a heterocycle and might undergo reactions at the oxygen atom or at the carbon atoms of the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure and functional groups. For example, its solubility would be influenced by the polar carboxamide group and the nonpolar butyl and phenyl groups. Its melting and boiling points would depend on the strength of the intermolecular forces present .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Research has focused on the synthesis and reactivity of related furan-2-carboxamide derivatives. For instance, studies on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions like nitration, bromination, formylation, and acylation, offer insights into the chemical behavior of similar furan-2-carboxamide compounds (А. Aleksandrov & М. М. El’chaninov, 2017). This research can provide a basis for the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science.
Structural and Spectral Analyses
Another study focused on the structural and spectral analyses of N,N'-(2,2'-dithiodi-o-phenylene)bis-(furan-2-carboxamide), revealing important biological properties such as antibacterial and antifungal activities, and highlighting the potential of these compounds in medical applications (S. Ö. Yıldırım et al., 2018).
Corrosion Inhibition
Amino acid compounds, including those related to furan-2-carboxamide derivatives, have been studied as eco-friendly corrosion inhibitors for steel, offering insights into the industrial applications of these compounds in protecting metals against corrosion (M. Yadav, T. Sarkar, & Taniya Purkait, 2015).
Antimicrobial Activities
Research into the antimicrobial activities of furan-2-carboxamide derivatives has shown promise, with studies indicating the potential of these compounds in addressing bacterial and fungal infections. The exploration of new acyl derivatives of 3-aminofurazanes for their antiplasmodial activities against Plasmodium falciparum strains highlights the potential therapeutic applications of furan-2-carboxamide derivatives in malaria treatment (Theresa Hermann et al., 2021).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds with indole and imidazole scaffolds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to induce cell apoptosis, arrest cells in the g2/m phase, and inhibit polymerization of tubulin in a manner consistent with colchicine . This suggests that the compound may interact with its targets to induce changes in cell cycle progression and protein polymerization .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways related to the biological activities mentioned above . For example, some indole derivatives have been found to inhibit the polymerization of tubulin, a key protein in the formation of the cell’s cytoskeleton .
Result of Action
Similar compounds have been shown to induce cell apoptosis and inhibit the polymerization of tubulin . These effects could potentially lead to the death of targeted cells, thereby contributing to the compound’s therapeutic effects .
Eigenschaften
IUPAC Name |
N-[[1-[(4-butan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-3-17(2)19-12-10-18(11-13-19)16-27-21-8-5-4-7-20(21)26-23(27)15-25-24(28)22-9-6-14-29-22/h4-14,17H,3,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNWIUMVVGLOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
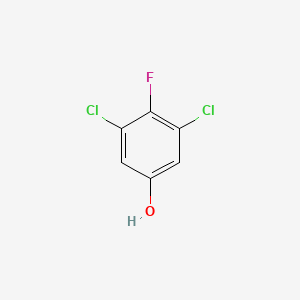
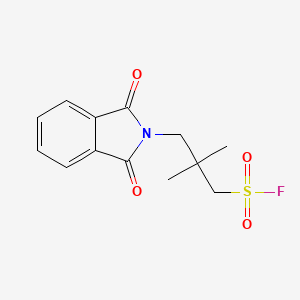
![2-(2-(azepan-1-yl)-2-oxoethyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2869154.png)
![1-(4-Fluorophenyl)-2-[[5-[5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2869155.png)
![2-(4-chlorophenoxy)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2869157.png)
![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869158.png)
![6-(propylthio)-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B2869160.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[8-oxo-6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2869163.png)

![[1-(3,6-dihydro-2H-pyran-4-yl)cyclopropyl]methanamine](/img/structure/B2869165.png)
![1-(1-(3-Chlorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2869167.png)
